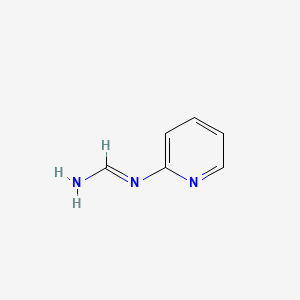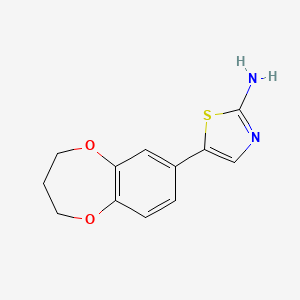
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dibutyl-4-h
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dibutyl-4-h is a complex organic compound with a unique structure that combines elements of benzamide and pyrimidine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dibutyl-4-h typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the benzamide moiety. Key reagents and conditions include:
Starting Materials: Benzoyl chloride, ammonia, and various alkylating agents.
Reaction Conditions: The reactions are typically carried out under controlled temperatures, often requiring reflux conditions and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to ensure consistent production. The use of automated systems and advanced analytical techniques would be essential to monitor and control the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dibutyl-4-h undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dibutyl-4-h has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dibutyl-4-h involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: A simpler compound with a benzoyl group attached to an amide.
Pyrimidine Derivatives: Compounds with a pyrimidine ring structure, often used in pharmaceuticals.
N-Substituted Benzamides: Compounds with various substituents on the benzamide moiety, leading to different properties and applications.
Uniqueness
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dibutyl-4-h is unique due to its complex structure, which combines elements of both benzamide and pyrimidine. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
176370-44-8 |
|---|---|
Formule moléculaire |
C26H32N4O4 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
N-(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide |
InChI |
InChI=1S/C26H32N4O4/c1-4-6-11-17-15-19(16-18(22(17)31)12-7-5-2)24(32)28-21-23(27)30(20-13-9-8-10-14-20)26(34)29(3)25(21)33/h8-10,13-16,31H,4-7,11-12,27H2,1-3H3,(H,28,32) |
Clé InChI |
AGOMWLWFWRZLGI-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N |
SMILES canonique |
CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N |
Synonymes |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-5-pyrimidinyl)-3,5-dibutyl-4-hydroxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Boc-3-[(2-hydroxyethyl)amino]-azetidine](/img/structure/B574733.png)
